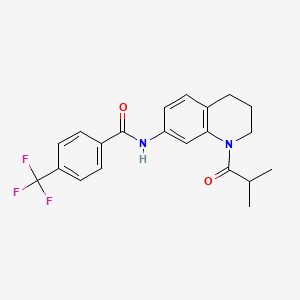

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ITBQ is a novel compound that has been synthesized in recent years. It belongs to the class of tetrahydroquinoline derivatives, which have been found to possess various biological activities. ITBQ has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development. The compound's unique structure and properties make it an interesting subject for scientific research.

Aplicaciones Científicas De Investigación

Cobalt-Catalyzed Direct Carbonylation of Aminoquinoline Benzamides

A study by Grigorjeva and Daugulis (2014) presents a method for the direct carbonylation of aminoquinoline benzamides. This process operates at room temperature, utilizing oxygen from air as an oxidant and Mn(OAc)3 as a cocatalyst. The method allows for the carbonylation of benzoic and acrylic acid derivatives by carbon monoxide, yielding imides in good yields. This research is significant for the functionalization and synthesis of compounds related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide (Grigorjeva & Daugulis, 2014).

Synthesis and Biophysical Studies on Fluorescently Labeled Oligodeoxyribonucleotides

Singh et al. (2007) synthesized and characterized fluorescent compounds including derivatives of isoquinoline, such as 6-(6-isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid. These compounds were attached to oligodeoxyribonucleotides, displaying appreciable fluorescence at low concentrations. This study is relevant for its application in the development of fluorescent markers and probes in biological research (Singh et al., 2007).

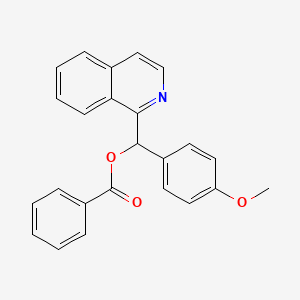

Rhodium(III)-catalyzed Intra-molecular Annulations Involving Amide-Directed C–H Activations

Quiñones et al. (2013) explored Rh(III)-catalyzed intramolecular annulations with alkyne tethered benzamides, leading to the synthesis of tricyclic isoquinoline derivatives. This research offers insights into the synthesis of complex molecular structures related to isoquinoline derivatives, such as N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide (Quiñones et al., 2013).

Synthesis and Fluorescence Studies of Some New Fluorophores

Singh and Singh (2007) designed, synthesized, and characterized novel fluorophores, including derivatives of benzo[de]isoquinoline. These fluorophores, after attachment to oligodeoxyribonucleotides, showed enhanced fluorescence signals and higher hybridization affinity, emphasizing their potential in biochemical applications (Singh & Singh, 2007).

Propiedades

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-11-3-4-14-7-10-17(12-18(14)26)25-19(27)15-5-8-16(9-6-15)21(22,23)24/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMORNQTRUBTCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2685534.png)

![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685544.png)

![tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate](/img/structure/B2685545.png)

![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2685547.png)